(1R)-1-(2-chloropyridin-4-yl)propan-1-amine
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Overview
Description
(1R)-1-(2-chloropyridin-4-yl)propan-1-amine is a chiral amine compound with a pyridine ring substituted with a chlorine atom at the 2-position and a propan-1-amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-chloropyridin-4-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Grignard Reaction: 2-chloropyridine is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding 2-chloropyridin-4-ylmagnesium bromide.
Addition of Amine: The Grignard reagent is then reacted with ®-1-bromo-2-propanamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-chloropyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(1R)-1-(2-chloropyridin-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its potential biological activity.
Material Science: It can be used in the synthesis of functional materials, such as polymers and ligands for catalysis.
Mechanism of Action
The mechanism of action of (1R)-1-(2-chloropyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-chloropyridin-3-yl)propan-1-amine: Similar structure but with the chlorine atom at the 3-position.
(1R)-1-(2-fluoropyridin-4-yl)propan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
(1R)-1-(2-chloropyridin-4-yl)butan-1-amine: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
(1R)-1-(2-chloropyridin-4-yl)propan-1-amine is unique due to its specific substitution pattern and chiral center, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
(1R)-1-(2-chloropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-11-8(9)5-6/h3-5,7H,2,10H2,1H3/t7-/m1/s1 |
InChI Key |
NAEAXIYCMLCDSF-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=NC=C1)Cl)N |
Canonical SMILES |
CCC(C1=CC(=NC=C1)Cl)N |
Origin of Product |
United States |
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